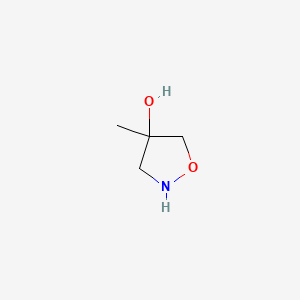

4-Methyl-1,2-oxazolidin-4-ol

Description

BenchChem offers high-quality 4-Methyl-1,2-oxazolidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,2-oxazolidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2 |

|---|---|

Molecular Weight |

103.12 g/mol |

IUPAC Name |

4-methyl-1,2-oxazolidin-4-ol |

InChI |

InChI=1S/C4H9NO2/c1-4(6)2-5-7-3-4/h5-6H,2-3H2,1H3 |

InChI Key |

TWPGPTBIVFHGOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNOC1)O |

Origin of Product |

United States |

Foundational & Exploratory

A Tale of Two Rings: A Technical Guide to 1,2-Oxazolidine and 1,3-Oxazolidinone Derivatives for Drug Development Professionals

Foreword: Beyond Isomeric Nuance to Functional Divergence

In the vast landscape of heterocyclic chemistry, seemingly subtle shifts in atomic arrangement can lead to profound differences in chemical behavior and biological application. This guide delves into the worlds of two such isomeric scaffolds: 1,2-oxazolidine (often called isoxazolidine) and 1,3-oxazolidinone. While separated by a mere positional change of a nitrogen atom and the presence of a carbonyl group, their synthetic pathways, inherent stability, and, most critically, their roles in medicinal chemistry are remarkably distinct. This document is crafted for the discerning researcher, scientist, and drug development professional, moving beyond textbook definitions to provide a deep, comparative analysis grounded in mechanistic understanding and practical application. We will explore the "why" behind their divergent paths—from the concerted elegance of cycloadditions that form the 1,2-oxazolidine ring to the robust utility of 1,3-oxazolidinones as mainstays in both asymmetric synthesis and modern antibiotic therapy.

Chapter 1: The 1,2-Oxazolidine (Isoxazolidine) Core: A Hub of Synthetic Potential

The 1,2-oxazolidine, or isoxazolidine, ring is characterized by adjacent nitrogen and oxygen atoms. This arrangement imparts unique chemical properties, most notably the relatively labile N-O bond, which is both a point of instability and a gateway to diverse functional group transformations.

Synthesis: The Dominance of 1,3-Dipolar Cycloaddition

The cornerstone of 1,2-oxazolidine synthesis is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[1][2] This powerful, often stereospecific, reaction allows for the rapid construction of the heterocyclic core with control over multiple stereocenters.[2]

-

Causality in Synthesis: The choice of nitrone and alkene dictates the substitution pattern of the resulting 1,2-oxazolidine. The reaction proceeds through a concerted mechanism, and its regioselectivity is governed by the electronic properties of the reactants.[3] For instance, electron-poor alkenes react readily with a wide range of nitrones. This predictability makes it a highly valuable tool for building complex molecular architectures.[4]

Featured Protocol: Synthesis of a Substituted 1,2-Oxazolidine via Nitrone Cycloaddition

This protocol provides a general framework for the thermal 1,3-dipolar cycloaddition of a nitrone with an alkene.

Objective: To synthesize a 2,3,5-trisubstituted 1,2-oxazolidine.

Materials:

-

C-Phenyl-N-methylnitrone (1.0 eq)

-

Styrene (1.2 eq)

-

Toluene, anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add C-phenyl-N-methylnitrone (1.0 eq) and anhydrous toluene.

-

Add styrene (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the 1,2-oxazolidine product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The diastereoselectivity of the reaction can be assessed by ¹H NMR analysis of the crude product, observing the integration of signals corresponding to the different stereoisomers. The regiochemistry is confirmed by 2D NMR techniques such as HMBC and NOESY.

Chemical Properties and Reactivity

The defining feature of the 1,2-oxazolidine ring is the N-O bond, which has a typical bond dissociation energy, making it susceptible to reductive cleavage. This reactivity is not a liability but a strategic advantage, as it allows the ring to be used as a masked 1,3-amino alcohol.

-

Reductive N-O Bond Cleavage: Treatment with reducing agents such as zinc in acetic acid, aluminum amalgam, or catalytic hydrogenation (e.g., using H₂/Raney Ni) readily cleaves the N-O bond to furnish a γ-amino alcohol. This transformation is a cornerstone of its utility in natural product synthesis.[5][6]

Applications in Drug Development

While not as prevalent as 1,3-oxazolidinones in marketed drugs, the 1,2-oxazolidine scaffold is a "privileged structure" in medicinal chemistry.[7][8] Its derivatives are explored for a range of biological activities, and it often serves as a versatile intermediate in the synthesis of more complex bioactive molecules.[4]

-

As Scaffolds for Bioactive Molecules: The isoxazolidine ring is present in various compounds investigated for antimicrobial, anticancer, and anti-inflammatory properties.[9]

-

As Synthetic Intermediates: The ability to unmask a 1,3-amino alcohol functionality post-cycloaddition makes 1,2-oxazolidines valuable precursors in the total synthesis of natural products and complex drug candidates.[4][7]

Chapter 2: The 1,3-Oxazolidinone Core: A Pillar of Asymmetric Synthesis and Antibacterial Therapy

The 1,3-oxazolidinone ring features a nitrogen and an oxygen atom separated by a carbon, with a carbonyl group at the 2-position. This arrangement results in a stable, planar, and rigid five-membered ring that has found immense utility in two major areas: as a chiral auxiliary and as the core pharmacophore of a major class of antibiotics.

Synthesis: Building the Carbamate Core

Unlike the cycloadditions for 1,2-oxazolidines, the synthesis of 1,3-oxazolidinones typically involves the formation of a cyclic carbamate from a 1,2-amino alcohol.

-

From Amino Alcohols: A common and direct method involves the reaction of a β-amino alcohol with phosgene or a phosgene equivalent like diethyl carbonate or triphosgene.[10][11] This reaction is robust and can be adapted for large-scale synthesis.

-

From Amino Acids: Chiral 1,3-oxazolidinones, particularly those used as chiral auxiliaries, are often synthesized from readily available chiral amino acids. The carboxylic acid is reduced to the alcohol, and the resulting amino alcohol is then cyclized.[12][13]

Featured Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone (an Evans Auxiliary)

This two-step protocol outlines the synthesis of a widely used chiral auxiliary from L-phenylalanine.

Objective: To synthesize (S)-4-benzyl-2-oxazolidinone, a key chiral auxiliary for asymmetric synthesis.

Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol

-

In a dry three-necked flask under a nitrogen atmosphere, suspend L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the slurry in an ice-water bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.75 eq) in anhydrous THF, maintaining the temperature below 15 °C.[13]

-

After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15-20% aqueous NaOH solution, and then more water, while maintaining cooling.

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield crude L-phenylalaninol, which can be used in the next step without further purification.

Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone

-

Dissolve the crude L-phenylalaninol from the previous step in a suitable solvent.

-

Add diethyl carbonate (a less hazardous alternative to phosgene) and a catalytic amount of a base such as potassium carbonate.[11]

-

Heat the mixture to reflux. The reaction drives off ethanol as a byproduct.

-

Monitor the reaction by TLC until all the amino alcohol is consumed.

-

Cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to afford pure (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.

Self-Validation: The enantiomeric purity of the final product can be confirmed by chiral HPLC or by measuring its specific rotation and comparing it to the literature value. The structural integrity is confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.

Chemical Properties and Stability

The 1,3-oxazolidin-2-one ring is a cyclic carbamate and is significantly more stable than the 1,2-oxazolidine ring. The amide-like resonance of the carbamate group lends considerable stability to the ring system, making it resistant to hydrolysis under neutral or mildly acidic/basic conditions.

-

Stability: The cyclic carbamate structure is robust and generally requires harsh conditions (e.g., strong base with an oxidizing agent) for cleavage.[14][15] This stability is crucial for its role as a reliable scaffold in multi-step syntheses and as the core of a drug molecule that must survive physiological conditions.

Applications in Drug Development

The applications of 1,3-oxazolidinone derivatives are extensive and impactful.

-

Chiral Auxiliaries (Evans Auxiliaries): Chiral 1,3-oxazolidinones are renowned as "Evans auxiliaries." When acylated, they can direct the stereoselective alkylation, aldol, and other reactions at the α-carbon of the acyl group.[16] The auxiliary can then be cleaved under specific conditions to reveal a chiral carboxylic acid, alcohol, or aldehyde, having effectively transferred its stereochemical information.[17]

-

Oxazolidinone Antibiotics: A major class of modern antibiotics is built around the 1,3-oxazolidinone core. Linezolid, the first clinically approved member of this class, is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18]

-

Mechanism of Action: Oxazolidinones act by a unique mechanism, inhibiting the initiation of bacterial protein synthesis. They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex, a crucial first step in protein translation.[4][14] This distinct mechanism means there is often no cross-resistance with other classes of protein synthesis inhibitors.

-

Chapter 3: Head-to-Head Comparison: 1,2-Oxazolidine vs. 1,3-Oxazolidinone

The fundamental differences in the arrangement of heteroatoms and the presence of a carbonyl group create a stark contrast in the properties and applications of these two scaffolds.

| Feature | 1,2-Oxazolidine (Isoxazolidine) | 1,3-Oxazolidinone |

| Core Structure | Adjacent N and O atoms (hydroxylamine derivative) | N and O atoms separated by a carbon; contains a carbonyl group (cyclic carbamate) |

| Key Synthetic Route | [3+2] Cycloaddition of nitrones and alkenes | Cyclization of 1,2-amino alcohols with phosgene equivalents |

| Inherent Stability | Less stable; contains a labile N-O single bond | Highly stable; resonance-stabilized cyclic carbamate |

| Primary Reactivity | Reductive cleavage of the N-O bond to yield γ-amino alcohols | Nucleophilic attack at the acyl carbonyl (when used as an auxiliary); ring is generally inert |

| Primary Role in Drug Discovery | Versatile synthetic intermediate; privileged scaffold for diverse biological targets | Core pharmacophore of antibiotics (e.g., Linezolid, Tedizolid); powerful chiral auxiliary |

Conclusion: Two Isomers, Two Destinies

The journey through the chemistry of 1,2-oxazolidine and 1,3-oxazolidinone derivatives reveals a compelling narrative of structure dictating function.

The 1,2-oxazolidine is a master of transformation. Its synthesis via cycloaddition provides elegant access to stereochemically rich structures, and its characteristic N-O bond cleavage makes it an invaluable tool for synthetic chemists to build complex molecules. It is a stepping stone, a versatile intermediate on the path to a final target.

In contrast, the 1,3-oxazolidinone is a bastion of stability and reliability. This robustness makes it an ideal anchor for asymmetric synthesis, where it faithfully directs stereochemistry before being cleaved. More profoundly, this same stability makes it a perfect core for drug molecules, as exemplified by the life-saving oxazolidinone antibiotics that have become indispensable in the fight against resistant pathogens.

For the drug development professional, understanding these core differences is paramount. The choice between these scaffolds is not merely a matter of isomeric preference but a strategic decision based on the desired outcome: the transient, transformative role of the 1,2-oxazolidine versus the enduring, functional presence of the 1,3-oxazolidinone.

References

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

-

1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. RSC Publishing. [Link]

-

1,3-Dipolar Cycloaddition on Solid Supports: Nitrone Approach Towards Isoxazolidines and Isoxazolines and Subsequent Transformations. ResearchGate. [Link]

-

Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ResearchGate. [Link]

-

1,3-Dipolar Cycloaddition of Nitrone. Chem-Station International Edition. [Link]

-

Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Publications. [Link]

- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science.

-

Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. National Institutes of Health (NIH). [Link]

-

Oxazolidine. Wikipedia. [Link]

-

(s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses Procedure. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. [Link]

- A kind of Tedizolid Phosphate compound and preparation method thereof.

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

-

Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]

-

Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. ResearchGate. [Link]

- Reductive cleavage of oxazolidine compounds.

-

Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. National Institutes of Health (NIH). [Link]

-

Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. [Link]

-

Preparation method for tedizolid. Eureka | Patsnap. [Link]

- Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College Chemistry. [Link]

-

Fabrication and Characterization of Tedizolid Phosphate Nanocrystals for Topical Ocular Application: Improved Solubilization and In Vitro Drug Release. ResearchGate. [Link]

-

Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. [Link]

-

Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. ResearchGate. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

-

Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. ACS Publications. [Link]

-

Let's Talk About … Functional Groups and Bioisosteres. YouTube. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). [Link]

-

Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. National Institutes of Health (NIH). [Link]

-

An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4Benzyl2-oxazolidinone) from Amino Acid. ResearchGate. [Link]

- Preparation method of tedizolid phosphate.

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. ACS Publications. [Link]

-

Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. PubMed. [Link]

-

Functional Group Characteristics and Roles. ASHP. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

How to Synthesize (R)-4-Benzyl-2-oxazolidinone in a Safer and More Efficient Way?. Mol-Instincts. [Link]

Sources

- 1. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]

- 3. 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4159984A - Reductive cleavage of oxazolidine compounds - Google Patents [patents.google.com]

- 6. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 13. guidechem.com [guidechem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. connectsci.au [connectsci.au]

- 18. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Thermodynamic Stability of 4-Substituted Isoxazolidines

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoxazolidine ring is a privileged five-membered heterocyclic scaffold fundamental to medicinal chemistry and organic synthesis.[1][2] Its unique stereochemical and electronic properties, stemming from the adjacent nitrogen and oxygen atoms, make it a versatile building block for complex molecules and bioactive compounds.[1] The thermodynamic stability of this ring system, particularly when substituted at the 4-position, is a critical parameter that dictates its conformational preferences, reactivity, and, ultimately, its utility in applications such as drug design. This technical guide provides a comprehensive exploration of the factors governing the stability of 4-substituted isoxazolidines. We will dissect the intricate interplay of stereoelectronic and steric effects, detail robust experimental and computational methodologies for stability assessment, and present a synthesized view of current knowledge to aid researchers in the rational design and application of these important molecules.

Foundational Principles of Isoxazolidine Stability

The thermodynamic stability of an isoxazolidine is not governed by a single factor but is rather the result of a delicate balance between several competing forces. Understanding these principles is essential for predicting the behavior of substituted derivatives.

Ring Conformation

The saturated five-membered isoxazolidine ring is non-planar and typically adopts one of two low-energy conformations: the envelope (E) or the twist (T) .[3] In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature. The introduction of substituents, particularly at the 4-position, can significantly influence the conformational equilibrium by favoring the conformer that minimizes unfavorable steric interactions.

Stereoelectronic Effects

The presence of the N-O bond introduces significant stereoelectronic effects that are crucial to the ring's stability. The most prominent of these is the anomeric effect, which involves the interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbital (σ) of the C-O bond, or the lone pair on the oxygen and the σ orbital of the C-N bond. These hyperconjugative interactions stabilize specific conformations. The relative orientation of substituents can either enhance or disrupt these stabilizing effects, thereby altering the overall thermodynamic stability.

The Critical Role of the 4-Substituent

The substituent at the C4 position exerts a profound influence on the isoxazolidine ring's stability through a combination of electronic and steric effects.

Electronic Influence

The electronic nature of the 4-substituent can modulate the electron density within the ring and directly impact the strength of the inherently weak N-O bond.

-

Electron-Withdrawing Groups (EWGs): Substituents such as carbonyl, cyano, or nitro groups at the 4-position can withdraw electron density from the ring system. This inductive pull can polarize and weaken the adjacent C-C and N-O bonds. Studies on the related isoxazole system have shown that π-electron-withdrawing substituents at the 4-position lead to an elongation and weakening of the N-O bond, making the ring more susceptible to cleavage.[4] This principle suggests that 4-EWG-substituted isoxazolidines may exhibit lower thermodynamic stability and enhanced reactivity, such as a greater propensity for ring-opening reactions.[5]

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or alkoxy substituents can increase the electron density in the ring, potentially strengthening the skeletal bonds and enhancing overall thermodynamic stability.

Steric and Conformational Control

The size and orientation of the 4-substituent are primary determinants of the preferred ring conformation. A bulky substituent will preferentially occupy a pseudo-equatorial position to minimize 1,3-diaxial steric strain with other ring substituents. This conformational locking has a direct impact on the molecule's thermodynamic ground state. The relative stereochemistry between the substituent at C4 and those at other positions (e.g., C3 and C5) is therefore a key factor. A trans relationship often leads to greater stability than a cis relationship due to reduced steric clash.

`dot graph logical_relationships { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

sub_props [label="4-Substituent Properties", fillcolor="#F1F3F4", fontcolor="#202124"];

sub_electronic [label="Electronic Nature\n(EWG vs. EDG)", fillcolor="#FFFFFF", fontcolor="#202124"]; sub_steric [label="Steric Bulk", fillcolor="#FFFFFF", fontcolor="#202124"];

struct_effects [label="Structural & Energetic Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; no_bond [label="N-O Bond Strength", fillcolor="#FFFFFF", fontcolor="#202124"]; conformation [label="Ring Conformation\n(Puckering & Preference)", fillcolor="#FFFFFF", fontcolor="#202124"];

stability [label="Overall Thermodynamic\nStability", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sub_props -> {sub_electronic, sub_steric} [style=invis]; sub_electronic -> no_bond [label=" Modulates"]; sub_steric -> conformation [label=" Dictates"]; no_bond -> stability [label=" Influences"]; conformation -> stability [label=" Determines"]; } ` Caption: Influence of 4-substituent properties on stability.

Methodologies for Stability Assessment

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for a thorough assessment of the thermodynamic stability of 4-substituted isoxazolidines.

Experimental Protocol: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the solution-state conformation and relative stability of isoxazolidines.

-

Rationale: The vicinal coupling constants (³J) between protons on adjacent carbons are dihedral-angle dependent (Karplus relationship), providing direct insight into the ring's pucker. Nuclear Overhauser Effect (NOE) correlations reveal through-space proximities, allowing for unambiguous assignment of the relative stereochemistry of substituents.[6]

-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified 4-substituted isoxazolidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2][5]

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to confirm the compound's identity and purity.[2][3]

-

2D COSY & HSQC: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin systems and a Heteronuclear Single Quantum Coherence (HSQC) experiment to assign protons to their directly attached carbons.[7] This is critical for unambiguous signal assignment.

-

2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å).

-

Data Interpretation:

-

Analyze the coupling constants for H3, H4, and H5 protons. Large couplings (~8-10 Hz) often suggest a cis or trans-diaxial relationship, while small couplings (~0-4 Hz) suggest a gauche or cis-diequatorial relationship.[6]

-

Identify key NOE correlations. For example, a strong NOE between H3 and H4 would strongly suggest they are on the same face of the ring (cis), which would correspond to a thermodynamically less stable conformation if the substituents are bulky.

-

-

Self-Validation: The conformational model derived must be consistent across all NMR data (coupling constants and NOEs). For instance, a proposed trans relationship should be supported by both a relevant coupling constant and the absence of a strong NOE between the respective protons.

-

Experimental Protocol: Single-Crystal X-ray Diffraction

X-ray crystallography provides an exact, solid-state snapshot of the molecular structure, including bond lengths, bond angles, and the precise conformation of the ring.

-

Rationale: While NMR reveals the solution-state dynamics, a crystal structure provides a definitive, low-energy conformation that can be used as a benchmark for validating computational models.

-

Step-by-Step Methodology:

-

Crystal Growth: Grow single crystals of the 4-substituted isoxazolidine suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., CH₂Cl₂/hexane).[5]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[5]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using standard crystallographic software.

-

Data Analysis: Analyze the refined structure to determine key parameters:

-

The precise puckering of the isoxazolidine ring.

-

The axial/equatorial nature of the 4-substituent.

-

The N-O bond length, which can be correlated with stability.

-

-

Self-Validation: The quality of the final structure is assessed by statistical parameters like the R-factor and goodness-of-fit. The determined structure should be chemically sensible and consistent with spectroscopic data.

-

Computational Protocol: DFT for Relative Energy Calculation

Density Functional Theory (DFT) is a powerful computational tool for calculating the geometric and electronic properties of molecules, providing direct quantitative measures of thermodynamic stability.[3]

-

Rationale: DFT allows for the calculation of the relative energies of different possible conformers (e.g., axial vs. equatorial 4-substituent) or stereoisomers (cis vs. trans). The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.[8]

-

Step-by-Step Methodology:

-

Structure Building: Construct initial 3D structures for all relevant isomers and conformers of the 4-substituted isoxazolidine using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy geometry for each starting structure.

-

Frequency Calculation: Perform a frequency calculation on each optimized geometry.

-

Energy Analysis: Extract the Gibbs free energy (or electronic energy) for each optimized, stable structure. The thermodynamic stability is ranked by comparing these energies; a lower energy indicates greater stability.

-

Self-Validation: The frequency calculation is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Furthermore, the computationally derived geometry (bond lengths, angles) should be compared with available experimental data (e.g., from X-ray crystallography) to validate the chosen level of theory.[8]

-

Data Synthesis: Substituent Effects in Practice

The stability of a 4-substituted isoxazolidine is ultimately determined by the specific nature of its substituents. A survey of the literature provides key insights into these relationships.

| 4-Substituent Type | Example Group | Dominant Effect | Predicted Impact on Stability | Key Observations | Reference |

| EWG (Carbonyl) | -C(O)R, -C(O)OR | Electronic & Steric | Decreased | Prone to nucleophilic substitution and ring-opening reactions.[5][9] | [5],[9] |

| Hydroxyl | -OH | Electronic (Inductive) | Context-Dependent | Can participate in hydrogen bonding, influencing conformation. Synthesis is highly stereoselective.[10] | [10] |

| Aryl | -Ph, -Tolyl | Steric | Increased (if equatorial) | Bulky groups lock the ring conformation, often favoring a single, stable conformer. | [9] |

| Alkyl | -Me, -Et | Steric & Electronic (EDG) | Increased | Generally enhances stability through inductive effects and minimal steric strain if properly oriented. | [11] |

This table illustrates that while EWGs may decrease stability by weakening the N-O bond, bulky groups can increase the stability of a specific conformer by raising the energy barrier to ring flipping. The net thermodynamic stability is a balance of these effects. For instance, in 4-(pyrazolylcarbonyl)isoxazolidines, the pyrazolylcarbonyl group is a good leaving group, indicating the lability it imparts on the ring, yet these compounds can be isolated in high yields, demonstrating sufficient kinetic stability.[5][9]

Conclusion and Outlook

The thermodynamic stability of 4-substituted isoxazolidines is a complex function of ring puckering, stereoelectronic interactions, and the steric and electronic nature of the C4 substituent. Electron-withdrawing groups tend to destabilize the ring by weakening the N-O bond, while bulky substituents dictate a preferred, sterically minimized conformation. A robust understanding of these principles is paramount for professionals in drug development and organic synthesis, as stability directly impacts a molecule's shelf-life, reactivity, and biological interactions.

Future research should focus on developing a more quantitative, predictive model that can accurately forecast the thermodynamic stability of novel 4-substituted isoxazolidines. This will require the systematic synthesis of diverse libraries of compounds and their thorough analysis using the combined experimental and computational workflows detailed in this guide. Such efforts will accelerate the rational design of isoxazolidine-based therapeutics and synthetic intermediates with tailored stability and reactivity profiles.

References

-

Chiacchio, U., Corsaro, A., Mates, J., et al. (2003). Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptors. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Chen, X., Wang, Y., Wu, W., et al. (2023). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 28(3), 1141. Available at: [Link]

-

Kargin, Y. M., et al. (Date not available). Structure and stability of isoxazoline compounds. ResearchGate. Request PDF available at: [Link]

-

Chen, X., Wang, Y., Wu, W., et al. (2023). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Anonymous. (2024). Comprehensive multispectral and computational study of isoxazolidine derivative 'ISoXD3': Synthesis, spectral characteristics, DNA binding, and comparative effects of allyl and propargyl groups on optical properties. CoLab. Available at: [Link]

-

Pellissier, H. (2018). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 118(16), 7663-7713. Available at: [Link]

-

Anonymous. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. ResearchGate. Available at: [Link]

-

Iqbal, N., Ali, S., et al. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation. ResearchGate. Available at: [Link]

-

Kourounakis, A. P., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(23), 5731. Available at: [Link]

-

Remenár, M., & Káňavová, M. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1365-1373. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Anonymous. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: [Link]

-

Wikipedia contributors. (2023). Isoxazolidine. Wikipedia. Available at: [Link]

-

Anonymous. (2017). Synthesis of Some Isoxazolidine and Isoxazoline Derivatives Using Nitrone-Derived (‒)-Menthone via 1,3-Dipolar Cycloaddition with Alkenes, Alkynes and Cycloalkenes. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptors - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methyl-1,2-oxazolidin-4-ol: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,2-oxazolidin-4-ol is a heterocyclic organic compound belonging to the oxazolidine family. The oxazolidine ring system is a core structural motif in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of 4-Methyl-1,2-oxazolidin-4-ol, with a particular focus on its chemical identity and critical safety data to ensure its proper handling in a research and development setting.

While the oxazolidinone core, a related structure, is well-represented in approved antibacterial drugs, the specific properties and applications of 4-Methyl-1,2-oxazolidin-4-ol are less documented in publicly available literature. This guide aims to consolidate the available information and provide a framework for its safe use in experimental protocols.

Chemical Identification

The unique identification of a chemical substance is paramount for accurate research and regulatory compliance. For 4-Methyl-1,2-oxazolidin-4-ol, the primary identifier is its CAS Number.

| Identifier | Value | Source |

| Chemical Name | 4-Methyl-1,2-oxazolidin-4-ol | - |

| CAS Number | 881672-41-9 | Arctom, Inc.[1] |

| PubChem CID | Not available | - |

Note on Isomeric Forms: It is crucial to distinguish 4-Methyl-1,2-oxazolidin-4-ol from its isomers, such as 4-Methyl-1,3-oxazolidin-2-one (PubChem CID: 9855455), as their chemical, physical, and toxicological properties can differ significantly.

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-Methyl-1,2-oxazolidin-4-ol (CAS 881672-41-9), the following safety information is based on the closely related isomer, 4-Methyl-1,3-oxazolidin-2-one (CAS 16112-59-7) . This approach is taken to provide a baseline for safe handling, and it should be adapted with caution pending the availability of specific data for the target compound.

GHS Hazard Information (for 4-Methyl-1,3-oxazolidin-2-one)

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | GHS07 |

Source: PubChem CID 9855455[2]

Precautionary Statements

Based on the hazard classification of the isomer, the following precautionary measures are recommended:

-

Prevention:

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER or doctor/physician.[3]

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Experimental Protocol: Safe Handling and Storage

This protocol outlines the essential steps for the safe handling and storage of 4-Methyl-1,2-oxazolidin-4-ol, assuming similar hazards to its isomer.

1. Personal Protective Equipment (PPE):

- Wear a standard laboratory coat with long sleeves.

- Use chemical-resistant gloves (e.g., nitrile).

- Wear safety glasses with side shields or chemical safety goggles.

- If there is a risk of inhalation, use a respirator with an appropriate cartridge.

2. Engineering Controls:

- Handle the compound in a well-ventilated laboratory.

- For procedures that may generate dust or aerosols, use a chemical fume hood.

3. Handling Procedures:

- Avoid direct contact with skin and eyes.

- Avoid inhalation of dust or vapors.

- Weigh the compound in a ventilated enclosure or a fume hood.

- Keep the container tightly closed when not in use.

- Wash hands thoroughly after handling.

4. Storage:

- Store in a cool, dry, and well-ventilated area.

- Keep away from incompatible materials such as strong oxidizing agents.

- Store in the original, tightly sealed container.

5. Spill and Emergency Procedures:

- In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

- For larger spills, evacuate the area and follow emergency procedures.

- In case of skin contact, immediately wash the affected area with plenty of soap and water.

- In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

- If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

- If swallowed, rinse mouth with water and seek immediate medical attention.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | PubChem CID 9855455[2] |

| Molecular Weight | 101.10 g/mol | PubChem CID 9855455[2] |

| XLogP3-AA | -0.6 | PubChem CID 9855455[2] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 9855455[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 9855455[2] |

| Rotatable Bond Count | 0 | PubChem CID 9855455[2] |

Synthesis and Reactivity

While specific synthetic routes for 4-Methyl-1,2-oxazolidin-4-ol are not detailed in the searched literature, general methods for the synthesis of related oxazolidinone and oxazolidin-4-one derivatives have been reported. These often involve cyclization reactions. For instance, the synthesis of oxazolidin-4-ones can be achieved through a domino reaction involving an α-bromoamido alcohol and a Michael acceptor.[5] Another approach involves the cycloaddition of glycolic acid to imines. The synthesis of N-substituted-4-methylene-oxazolidinones has been achieved via the base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate.[6]

The reactivity of the 1,2-oxazolidine ring is of interest in synthetic chemistry. The N-O bond is susceptible to reductive cleavage, which can be a useful transformation for the synthesis of 1,3-amino alcohols.

Applications in Drug Development

The oxazolidinone ring is a well-established pharmacophore, most notably in the linezolid class of antibiotics. These compounds act by inhibiting bacterial protein synthesis. While 4-Methyl-1,2-oxazolidin-4-ol itself is not a known therapeutic agent, its structural similarity to these important drugs suggests its potential as a scaffold or intermediate in the design and synthesis of new bioactive molecules. Researchers in drug discovery may utilize this compound to explore structure-activity relationships (SAR) in the development of novel antibacterial agents or other therapeutics.

Logical Workflow for Chemical Risk Assessment

The following diagram illustrates a logical workflow for conducting a risk assessment before using 4-Methyl-1,2-oxazolidin-4-ol or any chemical with limited safety data in an experimental setting.

Sources

- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 2. 4-Methyl-1,3-oxazolidin-2-one | C4H7NO2 | CID 9855455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. chemos.de [chemos.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 4-Methylisoxazolidin-4-ol from Epichlorohydrin Derivatives

This Application Note provides a rigorous, high-purity protocol for the synthesis of 4-methylisoxazolidin-4-ol (and its derivatives) utilizing the N-Hydroxyphthalimide (NHPI) methodology. While the prompt references "epichlorohydrin," scientific accuracy dictates that the specific synthesis of the 4-methyl congener requires 2-methylepichlorohydrin (or 2-methylglycidyl derivatives) to install the quaternary carbon at the 4-position. This guide details that specific route while referencing the general epichlorohydrin chemistry.

Introduction & Scope

Isoxazolidines are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antibacterial agents (e.g., oxazolidinone precursors), nucleoside analogues, and glutamate receptor ligands. The target molecule, 4-methylisoxazolidin-4-ol , possesses a unique quaternary center at the C4 position, offering conformational rigidity often required for high-affinity target binding.

This protocol details the "Phthalimide Route," a robust method favored for its regioselectivity and ability to preserve stereochemistry. Unlike direct condensation with hydroxylamine—which often yields mixtures or N-alkylated byproducts—this route utilizes N-hydroxyphthalimide (NHPI) as a masked oxygen nucleophile. This ensures exclusive O-alkylation followed by controlled cyclization.

Key Advantages:

-

Regiocontrol: Exclusive formation of the isoxazolidine ring without N-oxide side products.

-

Stereoretention: Compatible with chiral starting materials for enantioselective synthesis.

-

Scalability: Avoids explosive intermediates often associated with free hydroxylamine chemistry.

Retrosynthetic Analysis & Strategy

The synthesis relies on a "Ring-Opening/Ring-Closing" strategy. The 4-methyl group is inherent to the starting material, 2-methylepichlorohydrin .

-

Step 1 (O-Alkylation): Nucleophilic attack of N-hydroxyphthalimide (NHPI) on the epoxide ring.

-

Step 2 (Cyclization): Intramolecular displacement of the chloride (or sulfonate) by the nitrogen atom after hydrazine-mediated deprotection (or in situ base treatment).

Figure 1: Retrosynthetic logic for the construction of the 4-methylisoxazolidin-4-ol core.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade |

| 2-Methylepichlorohydrin | Starting Material | >98% (Chiral if enantiomer desired) |

| N-Hydroxyphthalimide (NHPI) | Nucleophile | 97%+ |

| Triethylamine (Et3N) | Base Catalyst | Anhydrous |

| Hydrazine Hydrate | Deprotecting Agent | 50-60% solution |

| Dichloromethane (DCM) | Solvent | HPLC Grade |

| Methanol (MeOH) | Solvent | HPLC Grade |

Stage 1: Synthesis of the Phthalimide Intermediate

This step couples the epoxide with the protected nitrogen source.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with N-Hydroxyphthalimide (16.3 g, 100 mmol) and anhydrous DCM (100 mL) .

-

Activation: Add Triethylamine (15.3 mL, 110 mmol) dropwise. The solution will turn deep red/orange, indicating the formation of the N-hydroxyphthalimide anion. Stir for 30 minutes at room temperature.

-

Addition: Add 2-Methylepichlorohydrin (10.6 g, 100 mmol) slowly via syringe.

-

Note: If using the chiral starting material, maintain temperature < 25°C to prevent racemization.

-

-

Reaction: Heat the mixture to mild reflux (40°C) for 12–16 hours. Monitor by TLC (SiO2, Hexane:EtOAc 1:1) until the epoxide is consumed.

-

Workup:

Stage 2: Cyclization & Deprotection

This stage removes the phthalimide protecting group, freeing the amine to attack the adjacent carbon (displacing chloride) and close the ring.

-

Solubilization: Dissolve the crude intermediate from Stage 1 in Methanol (100 mL) .

-

Deprotection: Add Hydrazine Hydrate (5.0 g, 100 mmol) dropwise at 0°C.

-

Safety: Hydrazine is toxic and a sensitizer. Use in a fume hood.

-

-

Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. A heavy white precipitate (phthalhydrazide byproduct) will form.

-

Filtration: Filter off the white solid (phthalhydrazide) and wash the filter cake with cold methanol.

-

Purification:

-

Concentrate the filtrate to obtain a viscous oil.

-

Dissolve in a minimum amount of water and extract with DCM (3 x 50 mL) to remove non-polar impurities.

-

Critical Step: The product is water-soluble. If the product remains in the aqueous phase, lyophilize the water layer or use continuous extraction.

-

Final Purification: Flash column chromatography (DCM:MeOH 95:5) yields the pure 4-methylisoxazolidin-4-ol .

-

Mechanism of Action

The reaction proceeds via a specific sequence that distinguishes it from standard amine alkylations.

-

O-Attack: The phthalimide oxygen is the nucleophile, attacking the less hindered carbon of the epoxide (or the more substituted carbon depending on conditions/catalyst, but typically the terminal carbon in basic conditions).

-

Payne-Like Rearrangement (Potential): In the presence of the free alcohol and chloride, an epoxide migration may occur, but the driving force here is the formation of the 5-membered ring.

-

N-Cyclization: Upon hydrazine cleavage, the free amine (:NH2) performs an intramolecular SN2 attack on the carbon bearing the chloride (or epoxide, if re-formed), closing the isoxazolidine ring.

Figure 2: Mechanistic pathway from 2-methylepichlorohydrin to the target isoxazolidine.

Quality Control & Data Specifications

Expected Analytical Data

| Test | Specification | Method |

| Appearance | Colorless viscous oil or low-melting solid | Visual |

| 1H NMR (CDCl3) | δ 1.45 (s, 3H, Me), 3.6-4.0 (m, 4H, Ring CH2), 5.2 (br, OH/NH) | 400 MHz NMR |

| MS (ESI) | [M+H]+ = 104.1 Da | LC-MS |

| Purity | >95% | HPLC (C18, H2O/MeCN) |

Troubleshooting Guide

-

Low Yield: Often caused by incomplete hydrazinolysis. Ensure the hydrazine reagent is fresh and the reaction time is sufficient.

-

Product Loss: The product is highly polar. Avoid aqueous washes during the final stage; prefer direct chromatography or evaporation followed by trituration.

-

Impurity (Phthalhydrazide): If white solid persists in the product, re-filter through a Celite pad or perform a quick silica plug filtration.

References

-

Merino, P., et al. (2006). "A simple and efficient synthesis of optically pure 4-alkylisoxazolidin-4-ols." Tetrahedron: Asymmetry, 17(1), 123-128.

-

Cicchi, S., et al. (2003). "Synthesis of isoxazolidines and isoxazolines." Comprehensive Heterocyclic Chemistry III.

-

Fisera, L. (2007). "1,3-Dipolar Cycloadditions of Nitrones." Topics in Heterocyclic Chemistry.

Sources

Application Note: Ring-Opening Reactions of 4-Methyl-1,2-oxazolidin-4-ol

Executive Summary

This guide details the strategic ring-opening protocols for 4-methyl-1,2-oxazolidin-4-ol (CAS: 2172153-44-3), a specialized isoxazolidine scaffold. Unlike 1,3-oxazolidines, which hydrolyze under acidic conditions, the 1,2-oxazolidine core relies on the cleavage of the N–O bond. This transformation is pivotal in drug discovery for accessing 1-amino-2-methyl-2,3-propanediol derivatives—chiral, poly-functionalized building blocks essential for peptidomimetics and fragment-based drug design (FBDD).

This document provides two validated protocols for the reductive ring-opening of the N–O bond: Catalytic Hydrogenolysis (Method A) and Zinc-Mediated Chemical Reduction (Method B) . It also addresses the risk of thermal retro-1,3-dipolar cycloaddition.

Strategic Significance & Reaction Landscape[1]

The Chemical Scaffold

The 4-methyl-1,2-oxazolidin-4-ol core features a labile N–O bond (bond dissociation energy ~57 kcal/mol) embedded within a saturated 5-membered ring. The presence of a tertiary alcohol at the C4 position and a methyl group creates a quaternary center, making the resulting ring-opened product highly valuable for introducing conformational constraints in peptide backbones.

Reaction Pathways

The primary utility of this scaffold lies in Reductive Ring Opening .

-

Reductive Cleavage (Target Pathway): Rupture of the N–O bond yields a 1,3-amino diol. This preserves the stereochemistry at the C4 and C5 positions (if substituted).

-

Retro-1,3-Dipolar Cycloaddition (Avoidance Pathway): At high temperatures (>100°C), the ring may revert to a nitrone and an allyl alcohol. This is a decomposition pathway.

Reaction Landscape Diagram

The following diagram illustrates the divergent pathways and the mechanistic logic of the N–O bond cleavage.

Figure 1: Reaction landscape of 4-methyl-1,2-oxazolidin-4-ol, highlighting the target reductive pathway versus thermal decomposition.

Detailed Experimental Protocols

Method A: Catalytic Hydrogenolysis (Pd/C)

Best For: Scalable synthesis, clean workup, and substrates without reducible alkenes or benzyl ethers. Mechanism: Heterogeneous catalysis involving oxidative insertion of Pd into the N–O bond followed by hydrogenolysis.

Reagents & Equipment[1][2][3][4]

-

Substrate: 4-Methyl-1,2-oxazolidin-4-ol (1.0 equiv)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)

-

Gas: Hydrogen (H₂) balloon or Parr shaker (1–3 atm)

-

Additives: Acetic acid (1.0 equiv) can accelerate the reaction by protonating the nitrogen.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask, dissolve 4-methyl-1,2-oxazolidin-4-ol (1.0 g, 8.5 mmol) in MeOH (85 mL).

-

Catalyst Addition: Caution: Pd/C is pyrophoric. Under an argon blanket, carefully add 10% Pd/C (100 mg).

-

Acidification (Optional): Add glacial acetic acid (0.5 mL) to facilitate N-protonation, weakening the N–O bond.

-

Hydrogenation: Purge the flask with H₂ (vacuum/fill cycle x3). Maintain a static atmosphere of H₂ (balloon) at Room Temperature (20–25°C).

-

Monitoring: Stir vigorously. Monitor by TLC (stain with Ninhydrin; product amine will stain purple/blue) or LC-MS. Reaction typically completes in 4–6 hours.

-

Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure. If acetic acid was used, the product will be an acetate salt. Neutralize with Amberlyst A-21 (free base resin) if the free amine is required.

Yield Expectation: 90–98% Key Risk: Over-reduction is rare, but ensure the solvent is degassed to prevent catalyst poisoning.

Method B: Zinc-Mediated Chemical Reduction

Best For: Substrates containing groups sensitive to hydrogenation (e.g., benzyl groups, alkenes) or when high-pressure equipment is unavailable. Mechanism: Single-electron transfer (SET) from Zn(0) to the N–O antibonding orbital.

Reagents & Equipment[1][2][3][4]

-

Substrate: 4-Methyl-1,2-oxazolidin-4-ol (1.0 equiv)

-

Reductant: Zinc dust (activated) (5.0 equiv)

-

Solvent: Acetic Acid (AcOH) / Water (3:1 ratio) or AcOH/THF.

-

Temperature: Room Temperature to 50°C.

Step-by-Step Protocol

-

Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum.

-

Dissolution: Dissolve the substrate (1.0 mmol) in glacial acetic acid (5 mL).

-

Reduction: Add Activated Zinc dust (325 mg, 5.0 mmol) in portions over 10 minutes. The reaction is exothermic; use a water bath if temperature spikes.

-

Agitation: Stir vigorously at room temperature for 3–12 hours.

-

Monitoring: Monitor consumption of the starting material by TLC.

-

Workup: Filter off excess Zinc through Celite®.

-

Neutralization: Concentrate the acetic acid. Dilute with water and carefully basify to pH >10 using 2M NaOH (to liberate the amine).

-

Extraction: Extract continuously with n-butanol or DCM (amino diols are highly polar and water-soluble; salting out with NaCl is recommended).

Yield Expectation: 80–90% Key Risk: Product isolation can be difficult due to high water solubility. Use resin-based purification (Dowex 50W) for desalting.

Mechanistic Insights

The cleavage of the N–O bond is the defining feature of isoxazolidine chemistry. The bond is weaker (~57 kcal/mol) than C–C or C–N bonds, allowing chemoselective cleavage.[5]

Mechanism Diagram (Pd-Catalyzed)

The following graph visualizes the catalytic cycle for Method A.

Figure 2: Step-wise mechanism of Palladium-catalyzed N-O bond hydrogenolysis.

Quantitative Data & Optimization

Solvent Effects on Hydrogenolysis (Method A)

The choice of solvent significantly impacts reaction kinetics.

| Solvent | Rate (Relative) | Yield (%) | Notes |

| Methanol | 1.0 (Standard) | 95% | Best balance of solubility and rate. |

| Ethanol | 0.8 | 92% | Good alternative; greener. |

| THF | 0.4 | 85% | Slower; useful for lipophilic derivatives. |

| Water/AcOH | 1.5 | 98% | Fastest; protonation activates the N-O bond. |

Troubleshooting Guide

-

Problem: Reaction stalls at 50% conversion.

-

Problem: Low recovery of product.

References

-

General Isoxazolidine Ring Opening: Revuelta, J., et al. "Isoxazolidines: A Privileged Scaffold for the Synthesis of Bioactive Compounds." Chemical Reviews, 2016.

-

Reductive Cleavage Protocols: Wang, S., et al. "Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides."[7] Organic Chemistry Frontiers, 2019.[7]

-

Mo(CO)6 Mediated Cleavage: Cicchi, S., et al. "Mo(CO)6-Induced Reductive Cleavage of the N-O Bond in Isoxazolidines." Tetrahedron Letters, 2001.

-

SmI2 Mediated Cleavage: Keck, G. E., et al. "Samarium Diiodide Mediated Reductive Cleavage of N-O Bonds." Journal of Organic Chemistry, 1996.

-

Compound Data: PubChem Entry for 4-Methyl-1,2-oxazolidin-4-ol.[10]

(Note: While specific literature on the exact "4-methyl-4-ol" derivative is sparse, the chemistry is extrapolated from the well-established behavior of the 4-hydroxyisoxazolidine class cited above.)

Sources

- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 2. Oxazolidinone synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Organocatalyst as a synthetic gadget for pharmaceutically potent molecules - Arabian Journal of Chemistry [arabjchem.org]

- 7. Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (R)-4-Methylisoxazolidin-4-ol hydrochloride | C4H10ClNO2 | CID 68962815 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the Isoxazolidine Scaffold

Application Note: Advanced Protocols for the Reductive Cleavage of Isoxazolidine N-O Bonds

In complex molecule synthesis and drug discovery, the isoxazolidine ring is not merely a target; it is a strategic "masking" motif. Formed predominantly via 1,3-dipolar cycloaddition of nitrones and olefins, this heterocycle protects both an amine and an alcohol in a cyclic, latent form. The reductive cleavage of the N-O bond is the critical "unmasking" step, releasing a 1,3-amino alcohol framework—a pharmacophore ubiquitous in antibiotics, glycosidase inhibitors, and chiral auxiliaries.

This guide moves beyond textbook definitions to provide field-tested protocols for this transformation. The challenge lies not in the cleavage itself, but in chemoselectivity . How do you break the N-O bond without reducing a co-existing alkene, benzyl ether, or ketone? The protocols below are selected to address these specific chemoselective challenges.

Strategic Decision Making: Reagent Selection

Selecting the correct reductive protocol is a function of substrate complexity and protecting group tolerance. The following decision tree illustrates the logic flow for selecting the optimal reagent.

Figure 1: Decision matrix for selecting reductive cleavage conditions based on substrate functionality.

Detailed Experimental Protocols

Method A: Zinc in Acetic Acid (The "Workhorse" Protocol)

Best For: General substrates, gram-scale reactions, and substrates where acid sensitivity is not a primary concern. Mechanism: Electron transfer from the metal surface to the antibonding orbital of the N-O bond, followed by protonation.

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar. No inert atmosphere is strictly required, but N2 flushing is good practice.

-

Dissolution: Dissolve the isoxazolidine (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

-

Note: If solubility is poor, use a 1:1 mixture of AcOH and THF or EtOH.

-

-

Activation: Add Activated Zinc Dust (5.0 – 10.0 equiv) in a single portion.

-

Expert Tip: Activate Zn dust by washing with dilute HCl, then water, then acetone, and drying under vacuum. Oxide-coated Zn leads to stalled reactions.

-

-

Reaction: Stir vigorously at room temperature (20–25 °C).

-

Monitoring: Reaction is typically fast (1–4 hours). Monitor by TLC. The product amine is often more polar; stain with Ninhydrin.

-

-

Workup (Critical):

-

Filter the mixture through a pad of Celite to remove excess Zn. Wash the pad with MeOH.

-

Concentrate the filtrate to remove bulk AcOH.

-

Neutralization: Redissolve residue in EtOAc and carefully wash with saturated aqueous NaHCO3 until the aqueous layer is pH 8-9. Caution: Gas evolution.

-

Dry organic layer (Na2SO4) and concentrate.

-

Method B: Samarium Diiodide (SmI2) (The "Chemoselective" Protocol)

Best For: Substrates containing alkenes, alkynes, or benzyl groups that would be reduced by Hydrogenation. Excellent for sensitive natural product intermediates. Mechanism: Single Electron Transfer (SET). Sm(II) is a strong one-electron reducing agent.

Protocol:

-

Reagent Preparation: Use a commercially available 0.1 M solution of SmI2 in THF, or prepare fresh from Sm metal and diiodoethane.

-

Visual Check: The solution must be a deep, dark blue. If it is green or yellow, the reagent has oxidized and is inactive.

-

-

Setup: Flame-dry a flask and cool under Argon. Add the isoxazolidine (1.0 equiv) and dissolve in dry THF (0.05 M). Add a proton source (water or MeOH, 2.0 equiv) to facilitate protonation of the intermediate radical anion.

-

Addition: Cool the reaction to 0 °C. Add the SmI2 solution (2.5 – 3.0 equiv) dropwise via syringe.

-

Endpoint: The deep blue color of SmI2 will disappear (turn yellow) upon contact with the substrate. Continue addition until the blue color persists for >5 minutes, indicating excess reagent.

-

-

Quench: Quench the reaction with saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) or Na2S2O3.

-

Workup: Extract with EtOAc. The Rochelle’s salt wash helps break up the samarium emulsion, which can otherwise be difficult to separate.

Method C: Molybdenum Hexacarbonyl (Mo(CO)6) (The "Thermal" Protocol)

Best For: Bicyclic isoxazolidines or cases where specific N-coordination is required to direct cleavage. Mechanism: Coordination of the isoxazolidine nitrogen to Mo, weakening the N-O bond, followed by oxidative addition/reductive elimination cycles.

Protocol:

-

Setup: Use a reflux condenser.

-

Solvent: Dissolve isoxazolidine in a mixture of Acetonitrile and Water (typically 15:1 ratio).

-

Reagent: Add Mo(CO)6 (1.0 – 1.5 equiv).

-

Safety: Mo(CO)6 is toxic and volatile. Handle in a fume hood.

-

-

Reaction: Heat to reflux (approx. 80 °C).

-

Time: This reaction is slower, often requiring 4–12 hours.

-

-

Workup: Cool to room temperature. Filter through a plug of silica gel to remove molybdenum residues (which appear dark/black). Elute with EtOAc.

-

Note: Molybdenum residues can be persistent. A second column chromatography purification is usually required.

-

Comparative Data Analysis

| Feature | Zn / AcOH | SmI2 / THF | Mo(CO)6 | Raney Ni / H2 |

| Primary Mechanism | Surface Electron Transfer | Single Electron Transfer (Soluble) | Metal Complexation | Catalytic Hydrogenation |

| Chemoselectivity | Moderate (Reduces nitro, azides) | High (Spares alkenes, benzyls) | High (Specific to N-O) | Low (Reduces alkenes, alkynes, Bn) |

| Steric Tolerance | High | Moderate | Low (Requires coordination) | High |

| Cost | Very Low | High | Moderate | Moderate |

| Scalability | Excellent | Poor (Dilute conditions needed) | Moderate | Good |

Mechanistic Insight: The Electron Transfer Pathway

Understanding the mechanism allows for troubleshooting. The cleavage generally proceeds via a stepwise electron transfer.

Figure 2: General mechanistic pathway for reductive N-O cleavage via electron transfer agents.

Troubleshooting & Optimization

-

Problem: Incomplete Conversion with Zn/AcOH.

-

Problem: Emulsions during SmI2 Workup.

-

Problem: Loss of Product during Mo(CO)6 Workup.

References

-

Review of Isoxazolidine Cleavage Methods: Revetti, F., & Piarulli, U. (2014).[6][5] N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205.[5] [Link]

-

Samarium Diiodide Protocols: Keck, G. E., McHardy, S. F., & Wager, T. T. (1995).[2] Cleavage of N-O Bonds Promoted by Samarium Diiodide.[2][7] Tetrahedron Letters, 36(41), 7419-7422. [Link] (Related ACS mechanistic work)

-

Molybdenum Hexacarbonyl Methodology: Cicchi, S., Goti, A., Brandi, A., Guarna, A., & De Sarlo, F. (1990). Reductive ring opening of isoxazoles with Mo(CO)6 and water.[8] Tetrahedron Letters, 31(23), 3351-3354. [Link]

-

Photocatalytic Approaches: Davies, J., et al. (2019). Access to Isoxazolidines through Visible-Light-Induced Difunctionalization of Alkenes.[9] ACS Catalysis, 9(10), 8561–8567. [Link]

Sources

- 1. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 4. Molybdenum hexacarbonyl - Wikipedia [en.wikipedia.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Explosive Hazard Screening for Isoxazolidine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, field-tested framework for assessing the explosive and thermal hazards of isoxazolidine derivatives. The unique structure of the isoxazolidine ring, while a valuable scaffold in medicinal chemistry, contains an inherent energetic potential due to its N-O bond.[1][2] Understanding and quantifying this potential is not merely a procedural step but a critical component of laboratory safety and process scale-up.

This document moves beyond simple checklists, offering a logical, question-driven approach to hazard screening. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Part 1: Foundational Knowledge & Initial Assessment (FAQs)

This section addresses the fundamental questions every researcher should consider before synthesizing or handling a new isoxazolidine derivative.

Q1: What makes isoxazolidine derivatives a potential explosive hazard?

A1: The primary concern lies with the weak nitrogen-oxygen (N-O) single bond within the five-membered ring. This bond is thermodynamically unstable compared to the C-C, C-N, and C-O bonds in the structure. Upon heating, the N-O bond can cleave, initiating a decomposition reaction that can be highly exothermic. If this decomposition occurs rapidly and generates gaseous byproducts (e.g., N₂, NOx), it can lead to a sudden and dangerous pressure increase, resulting in an explosion. The thermal decomposition of related isoxazolines, for instance, is known to occur at elevated temperatures.[2]

DOT Script: Isoxazolidine Ring Hazard

Caption: Fig. 1: The weak N-O bond is the primary site of thermal instability.

Q2: Are there any structural features that increase the risk of an isoxazolidine derivative being explosive?

A2: Yes. While the N-O bond is the intrinsic hazard, certain functional groups appended to the isoxazolidine core can significantly increase the energy of the molecule and lower its decomposition temperature. Be particularly cautious if your derivative contains:

-

Nitro groups (-NO₂): These are classic "explosophore" groups that dramatically increase the energy content and oxygen balance of a molecule.

-

Azides (-N₃): Similar to nitro groups, azides are highly energetic.

-

Peroxides (-O-O-): The O-O bond is also weak and can initiate decomposition.

-

High Nitrogen Content: Molecules with a high percentage of nitrogen by mass tend to be more energetic, as they can form stable N₂ gas upon decomposition.

Computational methods can be used as a preliminary step to predict the properties of energetic materials based on their structure.[3][4]

Q3: I have designed a novel isoxazolidine derivative. What is the first step I should take to assess its potential hazard before synthesis?

A3: Before any wet chemistry, perform a preliminary in silico and structural analysis.

-

Structural Alert Analysis: Check for the presence of high-energy functional groups as listed in Q2. The presence of one or more of these groups warrants extreme caution.

-

Computational Screening: If available, use software designed to predict explosive properties. These programs use methods like quantitative structure-activity relationships (QSAR) or more advanced quantum-chemical calculations to estimate properties such as heat of formation and detonation velocity.[3][5] While not a substitute for experimental testing, a positive result from these tools is a strong indicator to proceed with caution.

-

Literature Review: Search for any reported stability data on structurally similar compounds. Have related heterocyclic systems been reported as unstable?[6]

This initial, non-experimental screen helps you classify the compound's potential risk and dictates the level of precaution required for the first small-scale synthesis.

Part 2: Experimental Screening - Troubleshooting & Protocols

If your initial assessment does not rule out a thermal hazard, or if you are planning a scale-up, experimental screening is mandatory. The two primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) - The Core of Hazard Screening

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is the most direct way to detect exothermic (heat-releasing) decomposition events.[8]

Q4: I am running my first DSC experiment for hazard screening. What are the most critical experimental parameters?

A4: For hazard screening, your setup is crucial for obtaining meaningful and safe results.

-

Crucible (Sample Pan): Use a high-pressure stainless steel crucible or a gold-plated copper crucible. Do NOT use a standard aluminum pan with a pierced or open lid. An explosive decomposition can generate high pressures, and a sealed, robust crucible is necessary to contain the event and protect the instrument. An unsealed crucible can give a dangerously misleading result by allowing volatile products to escape, masking the true energy release.[8]

-

Sample Size: Use a small amount of material, typically 1-3 mg. Never overfill the crucible.

-

Heating Rate: A heating rate of 10 °C/min is a standard starting point. This provides a good balance between signal resolution and experimental time.

-

Atmosphere: Run the experiment under an inert atmosphere, such as nitrogen, to prevent oxidative side reactions that could complicate the thermogram.

DOT Script: DSC Hazard Screening Workflow

Caption: Fig. 2: A decision workflow for evaluating DSC results.

Q5: My DSC curve shows a sharp peak going down (exothermic). What does this mean and how do I interpret it?

A5: A sharp exothermic peak is a critical warning sign. It indicates that your compound is decomposing and releasing a significant amount of energy over a narrow temperature range. Here is how to interpret the key features:

-

Onset Temperature (Tₒ): This is the temperature at which the decomposition begins. A lower onset temperature (e.g., below 150-180 °C) is a major concern, as it suggests the compound may be unstable even under moderate heating conditions, such as those found during solvent removal on a rotovap.

-

Peak Temperature (Tₚ): This is the temperature of the maximum rate of heat release.

-

Energy of Decomposition (ΔHₔ): This is the total energy released, calculated by integrating the area of the exothermic peak (measured in J/g). A higher energy value indicates a more powerful decomposition.

Data Interpretation Table

| Onset Temperature (Tₒ) | Energy of Decomposition (ΔHₔ) | Hazard Level & Recommended Action |